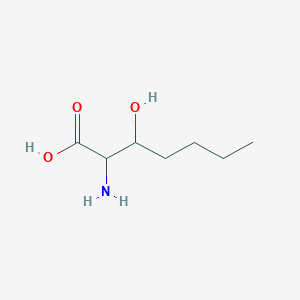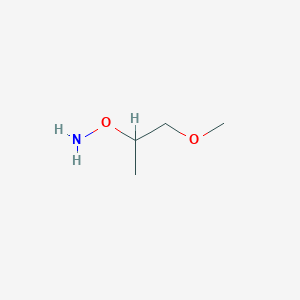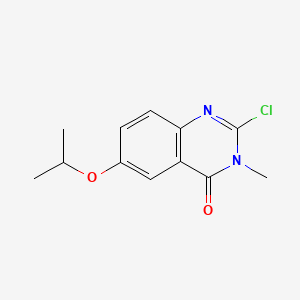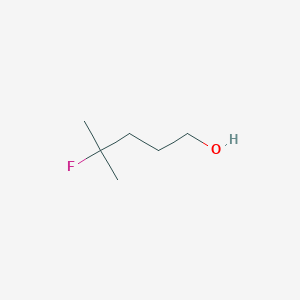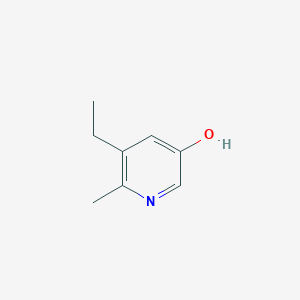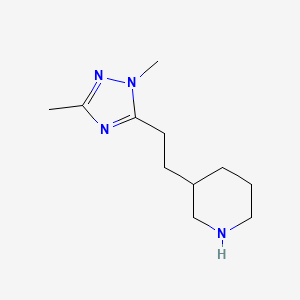
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.77 g/mol. This clear, pale liquid offers a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists alike .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethoxypropane and sulfonyl chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced monitoring techniques ensures that the product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and protein function, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride: Another thiophene derivative with similar reactivity and applications.
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride: Known for its high purity and selectivity.
Uniqueness
This compound stands out due to its exceptional versatility and high reactivity, making it a preferred choice for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13ClO3S2 |
|---|---|
Peso molecular |
268.8 g/mol |
Nombre IUPAC |
3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S2/c10-15(11,12)8-2-5-13-6-4-9-3-1-7-14-9/h1,3,7H,2,4-6,8H2 |
Clave InChI |
JXWAZRAJRDGHCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCOCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


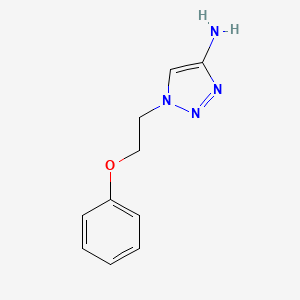
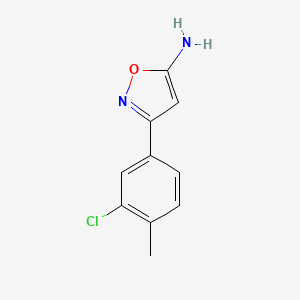
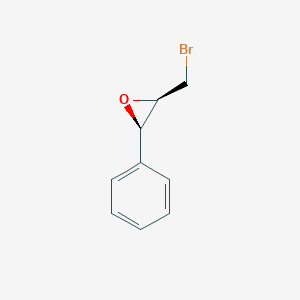
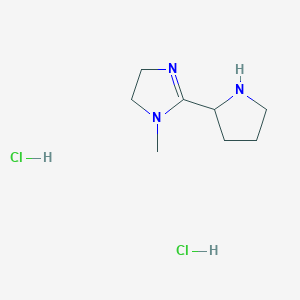

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
